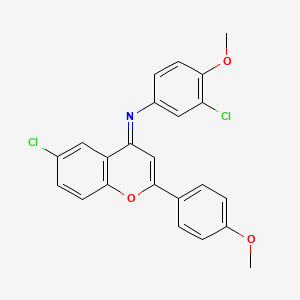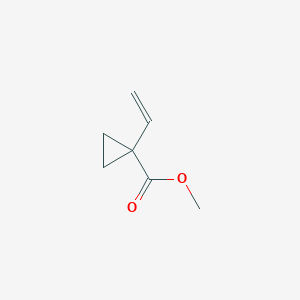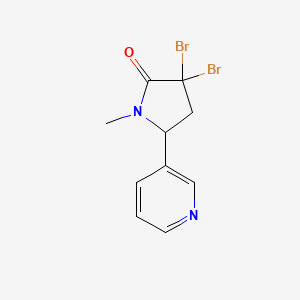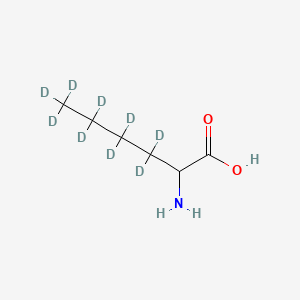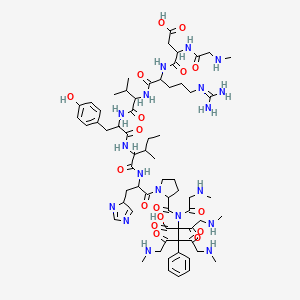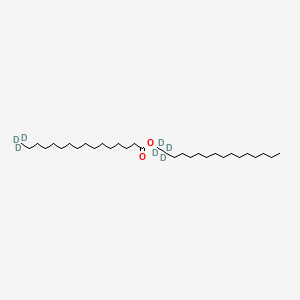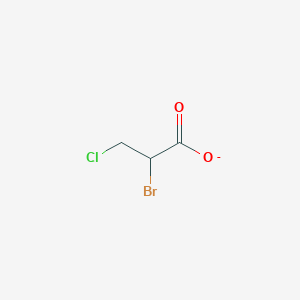
Bromochloromethylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bromochloromethylacetate is a dihalogen-substituted acetaldehyde, known for its chemical properties and applications in various fields. It is classified as a disinfection byproduct, commonly found in water treatment plants . The compound has the molecular formula C3H4BrClO2 and a molecular weight of 186.41 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
Bromochloromethylacetate can be synthesized through various chemical reactions involving the substitution of hydrogen atoms in acetaldehyde with bromine and chlorine atoms. One common method involves the reaction of acetaldehyde with bromine and chlorine in the presence of a catalyst under controlled conditions . The reaction typically requires a temperature range of 0-5°C and a reaction time of several hours to ensure complete substitution.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This method ensures a high yield and purity of the compound. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, and to prevent any side reactions .
化学反应分析
Types of Reactions
Bromochloromethylacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is typically carried out in an acidic medium at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. The reaction is usually performed in an inert atmosphere to prevent oxidation.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) are used to replace the halogen atoms.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted acetates depending on the nucleophile used
科学研究应用
Bromochloromethylacetate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a disinfectant.
作用机制
The mechanism by which bromochloromethylacetate exerts its effects involves the interaction with cellular components, leading to the inhibition of enzyme activity and disruption of cellular processes. The compound targets specific molecular pathways, including the inhibition of protein synthesis and interference with membrane permeability . These actions result in the antimicrobial and disinfectant properties of this compound.
相似化合物的比较
Similar Compounds
- Bromoacetate
- Chloroacetate
- Dichloroacetate
- Dibromoacetate
Comparison
Bromochloromethylacetate is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties and reactivity compared to other similar compounds. For example, bromoacetate and chloroacetate contain only one halogen atom, resulting in different reactivity and applications. Dichloroacetate and dibromoacetate, on the other hand, have two identical halogen atoms, which also affect their chemical behavior and uses .
属性
分子式 |
C3H3BrClO2- |
|---|---|
分子量 |
186.41 g/mol |
IUPAC 名称 |
2-bromo-3-chloropropanoate |
InChI |
InChI=1S/C3H4BrClO2/c4-2(1-5)3(6)7/h2H,1H2,(H,6,7)/p-1 |
InChI 键 |
MFOIWFLUIZZMQL-UHFFFAOYSA-M |
规范 SMILES |
C(C(C(=O)[O-])Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


